Chloromethyl methyl sulfoxide Chloromethyl methyl sulfoxide
Brand Name: Vulcanchem
CAS No.: 21128-88-1
VCID: VC14345089
InChI: InChI=1S/C2H5ClOS/c1-5(4)2-3/h2H2,1H3
SMILES:
Molecular Formula: C2H5ClOS
Molecular Weight: 112.58 g/mol

Chloromethyl methyl sulfoxide

CAS No.: 21128-88-1

Cat. No.: VC14345089

Molecular Formula: C2H5ClOS

Molecular Weight: 112.58 g/mol

* For research use only. Not for human or veterinary use.

Chloromethyl methyl sulfoxide - 21128-88-1

Specification

CAS No. 21128-88-1
Molecular Formula C2H5ClOS
Molecular Weight 112.58 g/mol
IUPAC Name chloro(methylsulfinyl)methane
Standard InChI InChI=1S/C2H5ClOS/c1-5(4)2-3/h2H2,1H3
Standard InChI Key LNJGSZBRBFBOKK-UHFFFAOYSA-N
Canonical SMILES CS(=O)CCl

Introduction

Chemical Identity and Structural Features

Chloromethyl methyl sulfoxide is characterized by the molecular formula C₂H₅ClOS, with a molecular weight of 112.57 g/mol . The molecule consists of a chloromethyl group (–CH₂Cl) bonded to a methyl sulfoxide group (–S(O)CH₃), creating a polar yet reactive structure. The sulfoxide group’s electron-withdrawing nature enhances the electrophilicity of the adjacent chloromethyl carbon, facilitating nucleophilic substitution reactions .

Synthesis Methodologies

Chloromethyl methyl sulfoxide is synthesized through controlled oxidation or halogenation of precursor sulfides. Two primary routes dominate the literature:

Oxidation of Chloromethyl Methyl Sulfide

Chloromethyl methyl sulfide (ClCH₂SCH₃) serves as the direct precursor. Treatment with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) selectively converts the sulfide to the sulfoxide :
ClCH2SCH3+H2O2ClCH2S(O)CH3+H2O\text{ClCH}_2\text{SCH}_3 + \text{H}_2\text{O}_2 \rightarrow \text{ClCH}_2\text{S(O)CH}_3 + \text{H}_2\text{O}
Reaction conditions (temperature, solvent polarity) critically influence yield, with optimal results achieved in dichloromethane at 0–5°C .

Direct Chlorination of Dimethyl Sulfoxide

An alternative pathway involves the chlorination of dimethyl sulfoxide (DMSO) using sulfuryl chloride (SO₂Cl₂) :
(CH3)2SO+SO2Cl2ClCH2S(O)CH3+other byproducts\text{(CH}_3\text{)}_2\text{SO} + \text{SO}_2\text{Cl}_2 \rightarrow \text{ClCH}_2\text{S(O)CH}_3 + \text{other byproducts}
This method requires rigorous temperature control to minimize over-chlorination, with yields rarely exceeding 50% .

Reactivity and Functional Applications

Methylene Transfer Reagent

The compound’s most notable application lies in its ability to transfer methylene groups (–CH₂–) to electrophilic substrates. For example, in iron(II)-mediated cyclopropanation, it reacts with alkenes to form cyclopropane derivatives, a reaction pivotal in natural product synthesis :
R2C=CR2+ClCH2S(O)CH3Fe(II)R2C–CH2CR2\text{R}_2\text{C=CR}_2 + \text{ClCH}_2\text{S(O)CH}_3 \xrightarrow{\text{Fe(II)}} \text{R}_2\text{C–CH}_2–\text{CR}_2

Protective Group for Alcohols and Carboxylic Acids

Chloromethyl methyl sulfoxide converts alcohols to methylthiomethyl (MTM) ethers under basic conditions, offering a stable protective group resistant to acidic and basic hydrolysis :
ROH+ClCH2S(O)CH3NaHRO–CH2S(O)CH3\text{ROH} + \text{ClCH}_2\text{S(O)CH}_3 \xrightarrow{\text{NaH}} \text{RO–CH}_2\text{S(O)CH}_3
Similarly, carboxylic acids form MTM esters, enabling selective functionalization in multi-step syntheses .

Comparative Analysis with Related Compounds

CompoundFormulaKey Features
Chloromethyl Methyl SulfideClCH₂SCH₃Less polar; used as an alkylating agent but lacks sulfoxide’s versatility .
Dimethyl Sulfoxide(CH₃)₂SOPolar aprotic solvent; non-hazardous but limited reactivity .
Methyl ChlorideCH₃ClVolatile alkyl halide; simpler structure with fewer synthetic applications .

The sulfoxide’s dual reactivity (electrophilic Cl and polar S=O) distinguishes it from these analogs, enabling unique applications in cyclopropanation and protection chemistry .

Industrial and Research Significance

Despite its niche applications, chloromethyl methyl sulfoxide remains irreplaceable in specific contexts:

  • Pharmaceuticals: Used to synthesize cyclopropane-containing drugs, such as antiviral agents .

  • Materials Science: Facilitates the production of cross-linked polymers via methylene insertion .

Ongoing research aims to optimize its synthesis and explore catalytic applications, though challenges like low yields and safety concerns persist .

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